molecular formula C22H16ClN5O2S B3007931 N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-40-7

N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Numéro de catalogue B3007931
Numéro CAS: 866811-40-7
Poids moléculaire: 449.91
Clé InChI: LKKLIVMOJCICIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a derivative of triazolo-annelated quinazolines, a class of compounds known for their potential pharmacological activities. The structure of this compound suggests that it may possess interesting chemical and biological properties due to the presence of the triazoloquinazoline core and the phenylsulfonyl group.

Synthesis Analysis

The synthesis of related triazoloquinazoline derivatives typically involves the use of N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as building blocks. These precursors undergo cyclization reactions to form the core triazoloquinazoline structure. Subsequent functionalization, such as thionation or chlorination, followed by treatment with multifunctional nucleophiles, can lead to a variety of derivatives, potentially including the compound of interest .

Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives is characterized by the fusion of a triazole ring to a quinazoline scaffold. This fusion imparts rigidity to the molecule and can affect its electronic properties, potentially influencing its reactivity and interaction with biological targets. The presence of substituents like the chloro and methyl groups on the phenyl ring, as well as the phenylsulfonyl group, can further modulate the compound's properties through electronic and steric effects .

Chemical Reactions Analysis

Triazoloquinazoline derivatives can undergo various chemical reactions, particularly at the reactive sites such as the lactam moiety. These reactions can include nucleophilic substitutions or additions, which can be utilized to introduce new functional groups or to modify existing ones. The reactivity of these compounds can be leveraged to synthesize a wide range of derivatives with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazoline derivatives are influenced by their molecular structure. The presence of heteroatoms and aromatic systems can contribute to the compound's polarity, solubility, and stability. The substituents attached to the core structure can significantly affect these properties, making them crucial for the compound's suitability in various applications, including drug development. The specific properties of N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine would need to be determined experimentally .

Relevant Case Studies

While the provided data does not include direct case studies on N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, related compounds have been studied for their biological activities. For instance, 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones have been synthesized and evaluated for their H1-antihistaminic activity, with some derivatives showing significant potency and reduced sedative effects compared to standard drugs . Additionally, triazoloquinoline derivatives have been explored for their anticancer activity, with some showing cytotoxicity against human neuroblastoma and colon carcinoma cell lines . These studies highlight the potential of triazoloquinazoline derivatives in therapeutic applications and provide a foundation for further research into the compound of interest.

Applications De Recherche Scientifique

Antihistaminic Agents

A series of novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized to explore their potential as H(1)-antihistaminic agents. The compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, with one derivative being highlighted for its equipotent activity compared to chlorpheniramine maleate, but with reduced sedative effects (Alagarsamy, Shankar, & Murugesan, 2008).

Anticancer Activity

Another line of research focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives to meet structural requirements for anticancer activity. Some derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines in vitro, indicating their potential as anticancer agents (Reddy et al., 2015).

Adenosine Receptor Antagonists

Derivatives of the triazoloquinazoline adenosine antagonist (CGS15943) were synthesized to enhance selectivity for the human A3 receptor subtype. Some derivatives demonstrated high affinity and selectivity for human A3 receptors, suggesting their potential use as adenosine receptor antagonists (Kim, Ji, & Jacobson, 1996). Additionally, modifications to these compounds aimed to increase potency at A2B or A3 subtypes, leading to the discovery of highly potent derivatives for these receptor subtypes (Kim et al., 1998).

Serotonin 5-HT(6) Receptor Antagonists

A solution phase parallel synthesis approach yielded a combinatorial library of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines. This study found highly active and selective 5-HT(6)R antagonists, with some compounds exhibiting IC(50) values below 100 nM in functional assays and Ki values below 10 nM in binding assays. These findings indicate their potential as selective serotonin 5-HT(6) receptor antagonists (Ivachtchenko et al., 2010).

Propriétés

IUPAC Name

3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O2S/c1-14-11-12-15(13-18(14)23)24-20-17-9-5-6-10-19(17)28-21(25-20)22(26-27-28)31(29,30)16-7-3-2-4-8-16/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKLIVMOJCICIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.